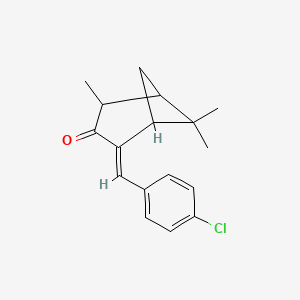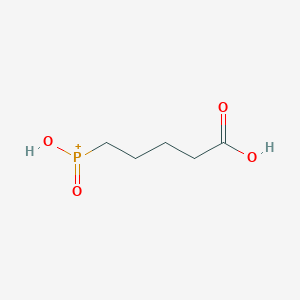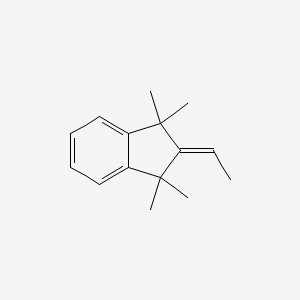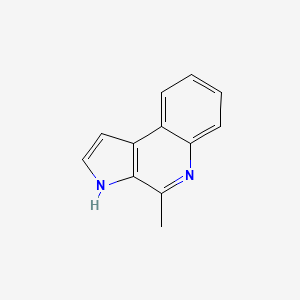
C17H19ClO
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound is a phenolic derivative, characterized by the presence of a sec-butyl group and a chlorobenzyl group attached to the phenol ring. It has a molecular weight of 274.785 Da and is used in various scientific and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-sec-Butyl-2-(4-chlorobenzyl)phenol typically involves the alkylation of a phenol derivative. One common method is the Friedel-Crafts alkylation, where a phenol is reacted with a chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product .
化学反应分析
Types of Reactions: 4-sec-Butyl-2-(4-chlorobenzyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The chlorobenzyl group can be reduced to a benzyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted phenols with various functional groups.
科学研究应用
4-sec-Butyl-2-(4-chlorobenzyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly for its phenolic structure which is known to exhibit biological activity.
Industry: Used in the production of specialty chemicals and as a stabilizer in certain formulations.
作用机制
The mechanism of action of 4-sec-Butyl-2-(4-chlorobenzyl)phenol involves its interaction with biological molecules through hydrogen bonding and hydrophobic interactions. The phenolic group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity. The chlorobenzyl group can interact with hydrophobic pockets in proteins, affecting their function .
相似化合物的比较
- 4-tert-Butyl-3’-chlorobenzhydrol
- 4-(3-chloro-1-phenoxypropyl)-1,2-dimethylbenzene
- 4-(1-Adamantyl)benzoic acid chloride
Comparison: 4-sec-Butyl-2-(4-chlorobenzyl)phenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity due to the presence of the sec-butyl and chlorobenzyl groups .
属性
分子式 |
C17H19ClO |
|---|---|
分子量 |
274.8 g/mol |
IUPAC 名称 |
(2E)-2-[(4-chlorophenyl)methylidene]-4,6,6-trimethylbicyclo[3.1.1]heptan-3-one |
InChI |
InChI=1S/C17H19ClO/c1-10-14-9-15(17(14,2)3)13(16(10)19)8-11-4-6-12(18)7-5-11/h4-8,10,14-15H,9H2,1-3H3/b13-8+ |
InChI 键 |
PXJGEAZXDDGPDF-MDWZMJQESA-N |
手性 SMILES |
CC1C2CC(C2(C)C)/C(=C\C3=CC=C(C=C3)Cl)/C1=O |
规范 SMILES |
CC1C2CC(C2(C)C)C(=CC3=CC=C(C=C3)Cl)C1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Dihydro-2H,5H-4a,7a-propanocyclopenta[b]pyran-6(7H)-one](/img/structure/B12618415.png)
![1-(2-Ethoxyethyl)-4-{2-[3-(trifluoromethyl)phenoxy]ethyl}piperazine](/img/structure/B12618416.png)
![(3R)-N-[3-chloro-5-(trifluoromethyl)phenyl]-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B12618423.png)



![4'-(Hexyloxy)-2',5'-dimethyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12618446.png)
![2-[(3-Chloroanilino)(4-nitrophenyl)methyl]cyclohexan-1-one](/img/structure/B12618454.png)
![[4-(Trifluoroacetyl)piperazin-1-yl]phosphonic dichloride](/img/structure/B12618458.png)

![2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclooct-2-en-1-one](/img/structure/B12618469.png)


![3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-3-(2,2,2-trifluoroethyl)-](/img/structure/B12618490.png)
